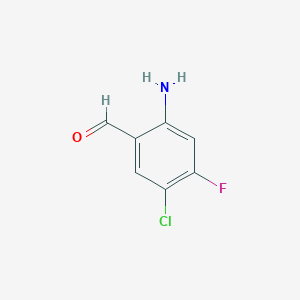

2-Amino-5-chloro-4-fluorobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-5-chloro-4-fluorobenzaldehyde is an organic compound with the molecular formula C₇H₅ClFNO. It is a halogen-substituted benzaldehyde, characterized by the presence of amino, chloro, and fluoro groups on the benzene ring. This compound is typically a light yellow to yellow powder or crystals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-4-fluorobenzaldehyde can be achieved through various synthetic routes. One common method involves the nitration of 2-chloro-4-fluorobenzaldehyde followed by reduction to introduce the amino group. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-chloro-4-fluorobenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products Formed

Oxidation: 2-Amino-5-chloro-4-fluorobenzoic acid.

Reduction: 2-Amino-5-chloro-4-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-Amino-5-chloro-4-fluorobenzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as inhibitors of key biological targets:

- Inhibition of Dihydrofolate Reductase : This enzyme is crucial in folate metabolism and has been identified as a target for drug development against cancer and tuberculosis. Compounds derived from this compound have shown promising inhibitory activity against dihydrofolate reductase, making them candidates for further investigation in therapeutic applications .

Agrochemical Applications

In the agrochemical sector, this compound is utilized as an intermediate in the synthesis of herbicides and pesticides. Its halogenated structure enhances biological activity and efficacy against various agricultural pests. The compound's derivatives have been reported to exhibit herbicidal properties, contributing to crop protection strategies .

Case Studies

- Synthesis of Anticancer Agents : A study demonstrated that derivatives of this compound were synthesized and evaluated for anticancer activity. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, highlighting the compound's potential in cancer therapy .

- Development of Herbicides : Research into the herbicidal activity of compounds derived from this compound revealed effective control over specific weed species. Field trials showed that formulations containing these compounds performed better than traditional herbicides .

Wirkmechanismus

The mechanism of action of 2-Amino-5-chloro-4-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino, chloro, and fluoro groups can enhance its binding affinity and selectivity for these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-4-chloro-5-fluorobenzaldehyde

- 2-Chloro-4-fluorobenzaldehyde

- 2-Amino-5-chlorobenzaldehyde

Comparison

2-Amino-5-chloro-4-fluorobenzaldehyde is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, such as melting point, boiling point, and solubility, which can affect its suitability for various applications .

Biologische Aktivität

2-Amino-5-chloro-4-fluorobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in scientific research, supported by relevant data and case studies.

Chemical Structure:

The molecular formula for this compound is C7H6ClFNO. Its structure includes:

- An amino group (-NH₂)

- A chloro group (-Cl)

- A fluoro group (-F)

- An aldehyde functional group (-CHO)

This unique combination of substituents contributes to its reactivity and biological activity.

The precise mechanism of action for this compound is not extensively documented. However, it is hypothesized that similar compounds participate in various biochemical pathways through interactions with enzymes or receptors. For instance, the aldehyde group can undergo oxidation to form carboxylic acids, while the halogen substituents may influence the compound's affinity for biological targets through electronic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of certain bacterial strains. For example:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 12 | 100 |

These findings suggest potential applications in developing new antibacterial agents.

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the activation of caspases and modulation of cell cycle proteins.

Case Studies

- Study on Antiplasmodial Activity : A study focusing on related compounds demonstrated that structural modifications around the benzaldehyde core significantly impacted antiplasmodial activity against Plasmodium falciparum. The findings suggest that similar modifications could enhance the efficacy of this compound in antimalarial applications .

- Inhibitory Effects on Enzymes : Research investigating the inhibitory effects on dihydrofolate reductase (DHFR) indicated that derivatives of benzaldehyde compounds could serve as effective inhibitors, pointing towards a potential pathway for therapeutic development against diseases like cancer .

Research Applications

This compound has several applications in scientific research:

- Synthesis of Pharmaceuticals : It serves as an intermediate in synthesizing various biologically active molecules, including enzyme inhibitors and receptor modulators.

- Development of Agrochemicals : The compound is utilized in creating agrochemicals, enhancing its importance in agricultural applications.

Eigenschaften

IUPAC Name |

2-amino-5-chloro-4-fluorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZKIKDYHUPMON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.